N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-5-10(20-3)11-12(8)21-14(15-11)16-13(19)9-6-7-18(2)17-9/h4-7H,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQFDMZJBGSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 60% compared to conventional heating, achieving comparable yields (82%).
One-Pot Multicomponent Approach
A three-component reaction involving:
- 4-Methoxy-7-methylbenzothiazol-2-amine,
- 1-methyl-1H-pyrazole-3-carbonyl chloride,
- Triethylamine in DMF.
Yield: 70% with 95% purity by HPLC.
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S | |
| Molecular Weight | 329.4 g/mol | |
| Melting Point | 214–216°C | |
| HPLC Purity | >99% (C18, 0.1% TFA in H₂O/MeCN) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The pyrazole and thiazole rings undergo selective oxidation and reduction under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations | Source |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> (acidic) | Pyrazole ring hydroxylation at C4 | Selective oxidation preserves the thiazole ring | |
| Reduction | NaBH<sub>4</sub> in EtOH | Reduction of amide to secondary amine | Requires elevated temperature (60°C) |
-
Mechanistic Insight : Oxidation targets the electron-rich pyrazole ring, while reduction primarily affects the carboxamide group due to its electrophilic nature.
Nucleophilic Substitution
The methoxy group on the benzo[d]thiazole ring participates in nucleophilic substitution:
-
Key Limitation : Steric hindrance from the methyl group at C7 slows substitution kinetics.
Cross-Coupling Reactions
The thiazole ring facilitates palladium-catalyzed couplings:
-
Optimization Note : Reactions proceed efficiently in THF at 80°C with minimal decomposition.
Heterocyclization
The carboxamide group participates in cyclocondensation reactions:
Acid/Base-Mediated Rearrangements
The compound shows pH-dependent stability:
| Condition | Observation | Mechanism | Source |
|---|---|---|---|
| HCl (1M), 25°C | Thiazole ring protonation | Reversible at neutral pH | |
| NaOH (0.1M), 60°C | Pyrazole ring cleavage | Irreversible degradation |
Photochemical Reactivity
UV irradiation induces structural changes:
| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | CH<sub>3</sub>CN | Thiazole ring-opening | 0.32 | |
| 365 | DCM | [2+2] Cycloaddition | 0.15 |
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Relative Rate (vs Benzene = 1) |
|---|---|---|
| Pyrazole ring | Electrophilic substitution | 3.2 |
| Thiazole S atom | Oxidation | 8.7 |
| Methoxy group | Nucleophilic substitution | 0.9 |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Skin) | < 10 |
| HepG2 (Liver) | < 15 |
| MCF7 (Breast) | < 12 |
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, while downregulating anti-apoptotic proteins like Bcl-2 . This mechanism suggests potential therapeutic applications in oncology.
Neuropharmacological Applications
The compound has been identified as a positive allosteric modulator of the M(4) muscarinic receptor, with an effective concentration (EC50) of 1.3 μM. This property indicates its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of muscarinic receptors can enhance cholinergic signaling, which is often impaired in neurodegenerative conditions.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-methoxy-7-methylbenzo[d]thiazol) | E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL | |
| P. aeruginosa | 15 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains of bacteria .
Case Study on Anticancer Activity
A study investigating the effects of this compound on A431 skin cancer cells revealed that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This suggests its potential role as an effective anticancer agent.
Antimicrobial Efficacy
Research conducted on derivatives of this compound showed significant antimicrobial activity against various bacterial strains. Modifications in the chemical structure were found to enhance this activity, indicating a promising avenue for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide)
- Key Differences : Replaces the pyrazole-carboxamide group with an isonicotinamide moiety.
- Activity : Acts as a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) with an EC₅₀ of 1.3 µM and 14.6-fold left shift in agonist response curves. Demonstrates excellent brain penetration (brain-to-plasma ratio = 0.85) and low systemic clearance (11.6 mL/min/kg in rats) .
- Advantage Over Target Compound : Superior central nervous system (CNS) penetration due to optimized lipophilicity.
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
- Key Differences : Incorporates a Z-configuration and an ethyl group at the 3-position of the benzothiazole ring.
- Activity : Exhibits anti-inflammatory and anticancer properties, attributed to the electron-withdrawing effect of the ethylidene group enhancing electrophilic reactivity .
- Molecular Weight : 330.41 g/mol, with 95% purity, making it suitable for preclinical studies .
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Key Differences : Replaces the pyrazole ring with a thiophene-sulfonyl-pyrrolidine group.
- Activity : Shows antimicrobial activity via bacterial enzyme inhibition. Higher molecular weight (498.6 g/mol) and solubility in organic solvents suggest improved formulation stability but reduced aqueous solubility .
Functional Group Impact on Pharmacokinetics
Key Trends :
- Electron-donating groups (e.g., methoxy) enhance receptor binding but may reduce metabolic stability.
- Halogenation (e.g., 7-chloro in ) improves antimicrobial activity but increases molecular weight.
Insights :
- The pyrazole-carboxamide group in the target compound may offer a balance between selectivity and potency compared to thiophene or morpholine-containing analogs.
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure comprising:
- Thiazole ring : Known for its role in various bioactive compounds.
- Pyrazole core : Associated with multiple pharmacological effects.
- Carboxamide functional group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 350.41 g/mol. The presence of methoxy and methyl groups contributes to its biological reactivity and potential therapeutic effects.
1. Neuropharmacological Effects
Research indicates that this compound acts as a positive allosteric modulator of the M(4) muscarinic receptor, with an effective concentration (EC50) of 1.3 μM . This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
2. Anticancer Properties
Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole moiety can enhance anticancer activity.
3. Antimicrobial Activities
The compound exhibits promising antimicrobial properties , particularly against Gram-positive bacteria. The presence of the thiazole ring is crucial for this activity, as seen in various studies where thiazole-containing compounds showed significant inhibition of bacterial growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Coupling with pyrazole derivatives to introduce the pyrazole core.
- Carboxamide formation via reaction with appropriate amines.
These methods ensure high purity and yield, making the compound accessible for further research .
Case Studies and Research Findings
Q & A
Basic: What is the primary pharmacological target of this compound, and how is its activity quantified?
The compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) . Its activity is quantified using calcium mobilization assays to measure the EC₅₀ (half-maximal effective concentration) and fold-shift of the acetylcholine (ACh) concentration-response curve. For example, ML293 (a closely related analog) exhibits an EC₅₀ of 1.3 µM at the human M4 receptor and a 14.6-fold leftward shift in ACh response, indicating potentiation of endogenous signaling .
Basic: What synthetic methodologies are employed for its preparation?
The compound is synthesized via amide coupling between a benzo[d]thiazol-2-amine derivative and a pyrazole-carboxylic acid chloride. Key steps include:
- Reagents : Use of N,N-diisopropylethylamine (DIEA) as a base in dichloromethane (DCM) at 0°C.
- Purification : Reverse-phase HPLC ensures >95% purity.
- Characterization : Confirmed via ¹H NMR (e.g., δ 8.82 ppm for pyridine protons) and LC/MS (m/z = 300 [M + H]⁺) .
Basic: How is its selectivity against other muscarinic receptor subtypes validated?
Selectivity is assessed using muscarinic receptor subtype panels (M1, M2, M3, M5). The compound is tested at concentrations up to 30 µM in calcium flux assays. For instance, ML293 showed no activity at other subtypes, confirming >100-fold selectivity for M4 .
Advanced: How to design experiments to resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
Discrepancies arise from differences in plasma protein binding and metabolic stability . A systematic approach includes:
In vitro assays : Measure intrinsic clearance (CLₙᵢₙₜ) in hepatic microsomes (human vs. rat).
In vivo PK studies : Administer via IV (1 mg/kg) to determine plasma clearance (CLₚ), half-life (t₁/₂), and brain-to-plasma (B/P) ratios.
Correlation analysis : Compare CLₙᵢₙₜ predictions with observed CLₚ. ML293, for example, showed moderate CLₙᵢₙₜ (14.9 mL/min/kg in humans) but low in vivo CLₚ (11.5 mL/min/kg in rats), attributed to favorable free fractions in plasma and brain .
Advanced: How do structural modifications impact potency and efficacy?
Structure-activity relationship (SAR) studies reveal:
- Benzo[d]thiazole core : Removal of the 4-methoxy or 7-methyl groups reduces potency by >50% (e.g., EC₅₀ shifts from 1.3 µM to 2.8 µM) .
- Amide substitutions : Pyridine-to-phenyl swaps (e.g., compound 29) abolish activity, while sulfonamides show weak efficacy (e.g., 36% potentiation) .
- Heterocycle replacement : Thiazolo[5,4-b]pyridine analogs are inactive, underscoring the necessity of the benzo[d]thiazole scaffold .
Advanced: What methodological considerations are critical for assessing brain penetration?
Key metrics include:
- Plasma-to-brain ratio (B/P) : Measured via oral dosing (e.g., 10 mg/kg) followed by LC/MS quantification of brain homogenate. ML293 achieved a B/P of 0.85 with brain concentrations of ~10 µM at 1 hour post-dose .
- Unbound fraction : Assessed via equilibrium dialysis to account for brain tissue binding. ML293 showed 0.9% unbound in brain vs. 3.2% in plasma .
Advanced: How to validate target engagement in preclinical models of CNS disorders?
Use M4 receptor knockout (KO) mice to confirm mechanism-specific effects. For example:
- Behavioral assays : Compare ML293’s efficacy in reducing hyperlocomotion (via amphetamine challenge) in wild-type vs. KO mice.
- Biomarker analysis : Measure changes in striatal dopamine release via microdialysis, as M4 PAMs modulate dopaminergic signaling .
Advanced: How to address contradictions in allosteric modulation data across assays?
Contradictions may arise from assay-dependent parameters (e.g., ACh concentration, cell type). Mitigation strategies include:
Fold-shift consistency : Validate across multiple ACh concentrations (EC₂₀ to EC₈₀).
Cell line selection : Use CHO-K1 cells stably expressing human M4 for standardized calcium flux assays .
Orthogonal assays : Confirm results with electrophysiology or β-arrestin recruitment assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
